2-(6-Bromopyridin-2-yl)propanoicacid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient .
Industrial Production Methods
Industrial production of 2-(6-bromopyridin-2-yl)propanoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity . The use of advanced purification techniques such as preparative HPLC and flash chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(6-bromopyridin-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reaction conditions involving mild bases and solvents like DMSO.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .
Scientific Research Applications
2-(6-bromopyridin-2-yl)propanoic acid has promising applications in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-(6-bromopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromopyridin-2-yl)propanoic acid
- 2-(6-chloropyridin-2-yl)propanoic acid
- 2-(6-fluoropyridin-2-yl)propanoic acid
Uniqueness
2-(6-bromopyridin-2-yl)propanoic acid is unique due to its specific bromine substitution at the 6-position of the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-(6-bromopyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-5(8(11)12)6-3-2-4-7(9)10-6/h2-5H,1H3,(H,11,12) |
InChI Key |
HFAZXRKSBKAZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC=C1)Br)C(=O)O |
Origin of Product |
United States |
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